3,5-Dimethyl-4-Methoxybenzaldehyde
Overview
Description
3,5-Dimethyl-4-Methoxybenzaldehyde: is an aromatic aldehyde with the molecular formula C10H12O2 and a molecular weight of 164.2 g/mol . It is characterized by the presence of a methoxy group (-OCH3) and two methyl groups (-CH3) attached to a benzene ring, along with an aldehyde functional group (-CHO). This compound is used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals .
Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,5-Dimethyl-4-Methoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-donating groups (methoxy and methyl).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of 3,5-dimethyl-4-methoxybenzoic acid.
Reduction: Formation of 3,5-dimethyl-4-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzaldehydes depending on the substituent introduced.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of heterocyclic compounds and other fine chemicals.
Biology:
Biochemical Studies: Utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine:
Pharmaceuticals: Employed in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: The aldehyde group can form covalent bonds with amino acid residues in enzymes, leading to inhibition of enzyme activity.
Aromatic Interactions: The aromatic ring can participate in π-π interactions with other aromatic compounds, affecting molecular recognition and binding.
Comparison with Similar Compounds
3,4-Dimethoxybenzaldehyde: Similar in structure but with two methoxy groups instead of one.
4-Methoxybenzaldehyde: Lacks the methyl groups present in 3,5-Dimethyl-4-Methoxybenzaldehyde.
3,5-Dimethoxybenzaldehyde: Contains two methoxy groups and lacks the methyl groups.
Uniqueness:
Functional Group Diversity: The presence of both methoxy and methyl groups along with the aldehyde group makes this compound a versatile intermediate for various chemical reactions.
Reactivity: The combination of electron-donating groups enhances its reactivity in electrophilic aromatic substitution reactions.
Properties
IUPAC Name |
4-methoxy-3,5-dimethylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-4-9(6-11)5-8(2)10(7)12-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIGEINPLSDHBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374399 | |
Record name | 3,5-Dimethyl-4-Methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39250-90-3 | |
Record name | 3,5-Dimethyl-4-Methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 39250-90-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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